N-methyl-N-[[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]-1-(oxan-3-yl)methanamine
Description
N-methyl-N-[[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]-1-(oxan-3-yl)methanamine is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring substituted with a trifluoromethyl group and an oxane ring
Properties
IUPAC Name |
N-methyl-N-[[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]-1-(oxan-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N2OS/c1-9-17-12(13(14,15)16)11(20-9)7-18(2)6-10-4-3-5-19-8-10/h10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMBDLGGDLRMJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CN(C)CC2CCCOC2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]-1-(oxan-3-yl)methanamine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid with appropriate reagents under controlled conditions.
Introduction of the Oxane Ring: The oxane ring is introduced through a nucleophilic substitution reaction involving a suitable oxane derivative.
Final Coupling Reaction: The final step involves the coupling of the thiazole and oxane intermediates with N-methylamine under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]-1-(oxan-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiazole or oxane rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole or oxane derivatives.
Scientific Research Applications
N-methyl-N-[[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]-1-(oxan-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism by which N-methyl-N-[[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]-1-(oxan-3-yl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and thiazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The oxane ring may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid: Shares the thiazole ring and trifluoromethyl group but lacks the oxane ring and N-methylamine moiety.
N-methyl-N-[[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]amine: Similar structure but without the oxane ring.
Uniqueness
N-methyl-N-[[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]-1-(oxan-3-yl)methanamine is unique due to the combination of its thiazole ring, trifluoromethyl group, oxane ring, and N-methylamine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
